molecular formula C7H6N2O2 B038760 5-Nitro-2-vinylpyridine CAS No. 119836-85-0

5-Nitro-2-vinylpyridine

Cat. No. B038760
M. Wt: 150.13 g/mol
InChI Key: HJNIFVJEIFDBNO-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

10% Palladium-carbon (50% wet, 90 mg) was added to 5-nitro-2-vinylpyridine (450 mg) in ethanol (30 mL), followed by stirring in a hydrogen atmosphere at room temperature for 15 hours. The catalyst was removed from the reaction mixture by filtration. Subsequently, the solvent was evaporated under reduced pressure, to thereby give the title compound as an oily substance (359 mg, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Palladium-carbon
Quantity
90 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[CH2:11])=[N:8][CH:9]=1)([O-])=O.[H][H]>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH3:11])=[N:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C=C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Palladium-carbon
Quantity
90 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed from the reaction mixture by filtration
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.